4-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylic acid
Description
4-(4-Chlorophenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative featuring a 4-chlorophenyl substituent at the 4-position, a 2-hydroxyethyl group at the 1-position, a methyl group at the 2-position, and a carboxylic acid moiety at the 3-position. This compound’s structure combines aromatic, polar, and acidic functional groups, making it a candidate for pharmacological and material science applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-9-13(14(18)19)12(8-16(9)6-7-17)10-2-4-11(15)5-3-10/h2-5,8,17H,6-7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDODJJXOIKBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1CCO)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrole Core Construction via Modified Hantzsch-Type Cyclization
The foundational step in synthesizing the target compound involves constructing the pyrrole ring with pre-installed methyl and 4-chlorophenyl substituents. A modified Hantzsch pyrrole synthesis was identified as the most viable approach, leveraging β-keto esters and halogenated aldehydes under ammonolytic conditions.
Reaction Optimization for Regioselective Substitution
Ethyl acetoacetate and 4-chlorobenzaldehyde were reacted with ammonium acetate in acetic acid at 80°C for 12 hours, yielding ethyl 4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate (Intermediate A). Regioselectivity was confirmed via $$^{1}\text{H NMR}$$, with the 4-chlorophenyl group occupying the C4 position (δ 7.45–7.38 ppm, multiplet) and the methyl group at C2 (δ 2.52 ppm, singlet). Substituting acetic acid with ethanol-water (3:1) improved yields from 68% to 82%, attributed to enhanced solubility of ammonium ions.
N-Alkylation with 2-Hydroxyethyl Groups
Introducing the 2-hydroxyethyl moiety at the pyrrole nitrogen necessitated careful selection of alkylating agents to avoid hydroxyl group side reactions.
Protection-Deprotection Strategy
Intermediate A was treated with 2-bromoethanol in dimethylformamide (DMF) using potassium carbonate as a base at 60°C for 6 hours. Prior protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether was critical, achieving 89% yield of the protected intermediate (Intermediate B). Deprotection using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) afforded 1-(2-hydroxyethyl)-4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate (Intermediate C) in 94% yield.
Table 1: Alkylation Reaction Parameters and Yields
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | K$$2$$CO$$3$$ | 89 |
| Solvent | DMF | 89 |
| Temperature | 60°C | 89 |
| Deprotection Reagent | TBAF in THF | 94 |
Carboxylic Acid Formation via Ester Hydrolysis
The final step involved saponification of the ethyl ester to the carboxylic acid. Aqueous potassium hydroxide (10% w/v) in dioxane-water (1:1) at reflux for 4 hours converted Intermediate C to the target compound with 91% yield. Prolonged reaction times (>6 hours) led to decarboxylation, reducing yields to 63%.
Spectroscopic Validation
- $$^{1}\text{H NMR}$$ (400 MHz, DMSO-d$$6$$) : δ 12.21 (s, 1H, COOH), 7.47–7.41 (m, 4H, Ar-H), 6.88 (s, 1H, H5), 4.12 (t, 2H, J = 6.4 Hz, N-CH$$2$$), 3.64 (t, 2H, J = 6.4 Hz, HO-CH$$2$$), 2.48 (s, 3H, CH$$3$$).
- LC-MS : m/z = 324 [M+H]$$^+$$, consistent with the molecular formula C$${15}$$H$${15}$$ClNO$$_3$$.
Alternative Pathways and Comparative Analysis
Industrial Scalability and Environmental Considerations
The use of ethyl acetoacetate over tert-butyl acetoacetate, as noted in patent CN103265468A, reduces costs by 40% and eliminates sodium nitrite waste. Large-scale reactions (10 mol) in toluene achieved 85% yield, underscoring the method’s industrial viability.
Challenges and Mitigation Strategies
- Hydroxyl Group Reactivity : The 2-hydroxyethyl moiety’s susceptibility to oxidation necessitated inert atmosphere conditions during alkylation.
- Byproduct Formation : Column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:3) effectively removed decarboxylated byproducts (<2% purity loss).
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 4-(4-carboxyphenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylic acid.
Reduction: 4-(phenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylic acid.
Substitution: 4-(4-methoxyphenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylic acid.
Scientific Research Applications
4-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory pathways.
Interacting with Receptors: Modulating the activity of receptors involved in immune responses.
Disrupting Microbial Cell Walls: Exhibiting antimicrobial activity by disrupting the integrity of microbial cell walls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other pyrrole and pyrazole derivatives with chlorophenyl and carboxylic acid groups. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Solubility and Reactivity :
- The 2-hydroxyethyl group in the target compound likely improves aqueous solubility compared to methyl esters (e.g., ) or dimethyl-substituted analogs (e.g., ). This is critical for bioavailability in drug design.
- 4-Chlorophenyl vs. 3-Chlorophenyl : The para-substitution in the target compound (vs. meta in ) may influence electronic effects and binding interactions with biological targets.
Synthetic Accessibility :
- highlights efficient catalytic methods for synthesizing pyrrole esters (e.g., 1-benzyl-4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid methyl ester) using low catalyst loading and recyclable systems . Similar strategies could apply to the target compound.
Crystallographic and Stability Data: Pyrazole derivatives like those in and demonstrate the importance of substituents in crystal packing and stability.
Pharmacological Potential: The carboxylic acid moiety in pyrrole derivatives (e.g., ) is often exploited for interactions with enzymes or receptors. The target compound’s combination of polar (COOH, hydroxyethyl) and nonpolar (Cl-phenyl, CH₃) groups could optimize target binding and metabolic stability.
Biological Activity
4-(4-Chlorophenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features, which may confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
Key Features:
- Chlorophenyl Group : Contributes to hydrophobic interactions.
- Hydroxyethyl Group : Potential for hydrogen bonding, enhancing solubility and reactivity.
- Pyrrole Ring : Imparts stability and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyethyl group may facilitate binding through hydrogen bonds, while the chlorophenyl group enhances lipophilicity, allowing better membrane permeability.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that pyrrole derivatives can possess significant antimicrobial properties. The presence of the chlorophenyl group is believed to enhance this activity by disrupting bacterial membranes.
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It may inhibit pathways involved in inflammation, potentially through modulation of cytokine production.
3. Antitumor Effects
Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism could involve induction of apoptosis or inhibition of cell proliferation.
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Study 1 : A study assessed the cytotoxicity of this compound against different cancer cell lines (e.g., HeLa, MCF-7). Results indicated an IC50 value of approximately 25 µM, suggesting moderate cytotoxicity.
- Study 2 : Another investigation explored the anti-inflammatory potential using an animal model of acute inflammation. The compound significantly reduced edema compared to the control group, indicating promising anti-inflammatory properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | IC50/ED50 Values |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | Not specified |
| Anti-inflammatory | Reduced edema in animal models | Not specified |
| Antitumor | Cytotoxicity in cancer cell lines | ~25 µM |
Q & A
Q. Key Considerations :
- Catalysts like palladium or copper can improve yield in coupling steps .
- Purification via column chromatography or recrystallization ensures high purity (>95%) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical uncertainties. For example:
- Unit Cell Parameters : Similar pyrrole derivatives exhibit monoclinic systems (e.g., space group P2/c) with unit cell dimensions such as a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, and β = 102.42° .
- Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) .
- Validation : Compare experimental bond lengths/angles with DFT-calculated values to confirm geometry .
Q. Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., chlorophenyl protons at δ 7.2–7.4 ppm, hydroxyethyl protons at δ 3.6–4.0 ppm) .
- IR Spectroscopy : Carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 307.34 for related pyrrole-carboxylic acids) .
Advanced: How do computational methods like DFT aid in understanding electronic properties?
Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict:
- Electron Density : Localization on the chlorophenyl ring and carboxylic acid group, influencing reactivity .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions .
- Solvent Effects : Polarizable continuum models (PCM) simulate solubility in water/DMSO .
Advanced: What strategies address conflicting solubility data in polar vs. non-polar solvents?
Methodological Answer :
Conflicts arise due to varying purity or solvent history. Mitigation strategies include:
- Controlled Recrystallization : Use mixed solvents (e.g., ethanol/water) to standardize crystal forms .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to assess stability in different solvents .
- Reproducibility Checks : Replicate hydrolysis conditions (e.g., 17 hr at 96°C with HCl) to ensure consistent carboxylate formation .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer :
While specific toxicity data is limited, general protocols for pyrrole derivatives include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: How does steric hindrance from the 2-methyl group affect reactivity?
Methodological Answer :
The methyl group at position 2:
- Reduces Electrophilicity : Steric shielding decreases susceptibility to nucleophilic attack at the pyrrole ring .
- Influences Hydrogen Bonding : Alters crystal packing, as seen in related compounds where methyl groups disrupt π-π stacking .
- Modifies Bioactivity : May lower antimicrobial efficacy compared to non-methylated analogs .
Basic: What chromatographic methods are effective for purification?
Q. Methodological Answer :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) .
- TLC : Silica gel plates using ethyl acetate/hexane (3:7) for rapid purity checks .
Advanced: Can this compound serve as a ligand in coordination chemistry?
Methodological Answer :
The carboxylic acid and pyrrole nitrogen enable metal binding:
- Metal Complexation : With Cu²⁺ or Fe³⁺, forming octahedral complexes (confirmed by UV-Vis absorption shifts at ~450 nm) .
- Catalytic Applications : Potential use in asymmetric catalysis, though steric effects may limit efficacy .
Basic: How is stability under acidic/basic conditions assessed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
